6-[2-(2-chlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-[2-(2-chlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indole fused with a quinoxaline ring, which is further substituted with a chlorophenoxyethyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2-chlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline typically involves multi-step protocols. One common method starts with the condensation of isatin with o-phenylenediamine to form the indoloquinoxaline core. This reaction is often catalyzed by Brønsted acids such as acetic acid or hydrochloric acid . The resulting intermediate is then subjected to further functionalization to introduce the chlorophenoxyethyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of microwave irradiation and nanoparticle catalysts, such as copper-doped CdS or cerium (IV) oxide nanoparticles, can further optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-[2-(2-chlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other suitable catalysts.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxyethyl group using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially hydrogenated products.
Scientific Research Applications
6-[2-(2-chlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-[2-(2-chlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline involves its interaction with DNA. The compound can intercalate into the DNA helix, stabilizing the duplex structure and inhibiting the replication and transcription processes. This leads to cytotoxic effects in cancer cells, making it a potential anticancer agent . The molecular targets include DNA and various enzymes involved in DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline structure, known for its antitumor properties.
6H-indolo[2,3-b]quinoxaline derivatives: These compounds share the same core structure and exhibit a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
6-[2-(2-chlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which enhances its biological activity and potential applications. The presence of the chlorophenoxyethyl group and the methyl group differentiates it from other indoloquinoxaline derivatives and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H18ClN3O |
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Molecular Weight |
387.9 g/mol |
IUPAC Name |
6-[2-(2-chlorophenoxy)ethyl]-7-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C23H18ClN3O/c1-15-7-6-8-16-21-23(26-19-11-4-3-10-18(19)25-21)27(22(15)16)13-14-28-20-12-5-2-9-17(20)24/h2-12H,13-14H2,1H3 |
InChI Key |
LZNZLVLUTKOXHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCOC5=CC=CC=C5Cl |
Origin of Product |
United States |
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